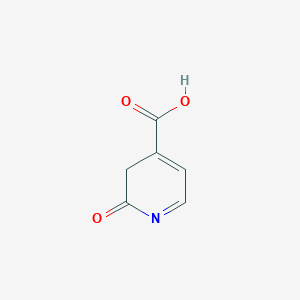![molecular formula C9H11N5O3 B12355648 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12355648.png)
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one is a chemical compound with the molecular formula C9H13N5O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with ®-glyceraldehyde under controlled conditions to form the desired compound . The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often used to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one involves its interaction with specific enzymes and proteins. It acts as a cofactor or inhibitor, modulating the activity of enzymes involved in critical biochemical pathways. For example, it has been shown to increase the thermal stability of mutant tyrosine hydroxylase and phenylalanine hydroxylase, which are important for neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5,6,7,8-tetrahydropterin: Similar in structure but with a methyl group, it also exhibits chaperone activity.
6,7-Dimethyl-5,6,7,8-tetrahydropterin: Another structural analogue with two methyl groups, showing different reactivity.
Uniqueness
What sets this compound apart is its specific configuration and functional groups, which confer unique reactivity and biological activity. Its ability to stabilize mutant enzymes and its role in various biochemical pathways make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11N5O3 |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,5-6,15-16H,1H3,(H2,10,14,17)/t3-,5?,6-/m0/s1 |
InChI Key |
PYLZONYXQBBSAJ-GHIUWOTISA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=NC2C(=NC(=NC2=O)N)N=C1)O)O |
Canonical SMILES |
CC(C(C1=NC2C(=NC(=NC2=O)N)N=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B12355570.png)
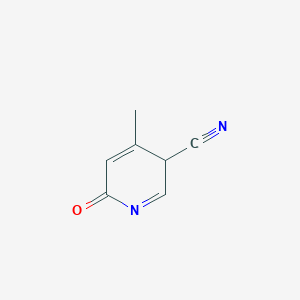
![(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B12355586.png)
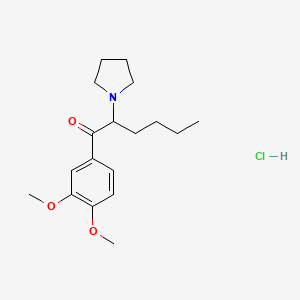
![2-Chloro-n-(2-(5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl)acetamide](/img/structure/B12355591.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B12355593.png)
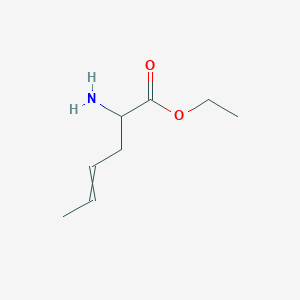
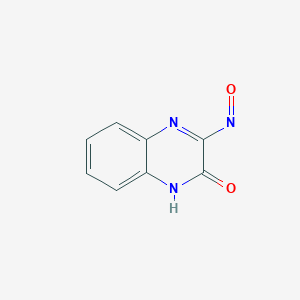
![[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12355621.png)
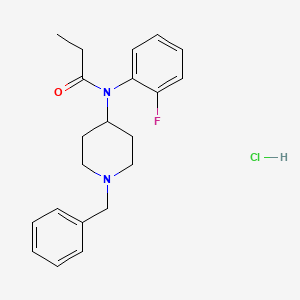

![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide](/img/structure/B12355637.png)
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B12355643.png)
